![molecular formula C23H21FN2O3S B2420542 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide CAS No. 1005302-33-9](/img/structure/B2420542.png)
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide
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Overview
Description
Scientific Research Applications
Molecular Interactions and Biochemical Applications
One study delves into the comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides to phenylethanolamine N-methyltransferase (PNMT), highlighting their potential as selective inhibitors for PNMT. This research suggests that modifying the sulfonamide group can affect the compounds' lipophilicity and potency, offering insights into designing more effective PNMT inhibitors (Grunewald et al., 2006).
Anticancer Activity
Another study reports the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives, including a phenylaminosulfanyl moiety. These compounds showed significant cytotoxic activity against various human cancer cell lines, indicating the potential of incorporating the sulfonyl and tetrahydroquinolinyl groups for developing new anticancer agents (Ravichandiran et al., 2019).
Synthesis and Antimicrobial Activity
Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a linezolid intermediate, demonstrates the synthesis and evaluation of new compounds for their antimicrobial activity. This study illustrates the chemical versatility of the sulfonyl-tetrahydroquinolinyl framework and its applications in developing antibacterial agents (Janakiramudu et al., 2017).
High-Temperature Proton Exchange Membrane Application
The phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers' synthesis for high-temperature proton exchange membrane applications highlights another dimension of the scientific application of such compounds. This study underscores their utility in material science, particularly in enhancing the efficiency of fuel cells (Seo et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-4-2-5-18(14-16)23(27)25-20-10-7-17-6-3-13-26(22(17)15-20)30(28,29)21-11-8-19(24)9-12-21/h2,4-5,7-12,14-15H,3,6,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYRYBSZDUGJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide |
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